molecular formula C21H23NO5 B4018426 ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No. B4018426
M. Wt: 369.4 g/mol
InChI Key: SIBKLPBEHLWMKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinoline derivatives often involves cyclization reactions and modifications of quinazoline or quinoline precursors. For example, novel fluorescent ethyl quinolinecarboxylates have been synthesized through cyclization of arylidene-amino-benzoanthracen-7-ones with 3-oxo-butyric acid ethyl ester, showcasing a method that could be adapted for the synthesis of complex quinoline derivatives (Bojinov & Grabchev, 2003).

Molecular Structure Analysis

Molecular structure analysis often employs X-ray diffraction, highlighting the geometric configuration of the molecules. While specific studies on the compound are not available, related work demonstrates the importance of structural elucidation in understanding the chemical behavior of quinoline derivatives (Aliev et al., 2001).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, including bromination and reactions with amines, to yield structurally diverse compounds. These reactions are crucial for modifying the biological activity and physical properties of the molecules (Ukrainets et al., 2013).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and orientation parameter in liquid crystals, are influenced by their molecular structure. These properties are essential for determining the compound's applicability in various fields, such as liquid crystal displays (Bojinov & Grabchev, 2003).

properties

IUPAC Name

ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-3-25-21(24)18-12(2)22-14-5-4-6-15(23)20(14)19(18)13-7-8-16-17(11-13)27-10-9-26-16/h7-8,11,19,22H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBKLPBEHLWMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC4=C(C=C3)OCCO4)C(=O)CCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
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ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
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ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
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ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
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ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Reactant of Route 6
ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

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